![molecular formula C9H16O3 B7968581 3-Methoxy-cycloheptanecarboxylic acid](/img/structure/B7968581.png)
3-Methoxy-cycloheptanecarboxylic acid
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Overview
Description
3-Methoxy-cycloheptanecarboxylic acid is an organic compound with the molecular formula C9H16O3 It features a seven-membered cycloheptane ring substituted with a methoxy group at the third position and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-cycloheptanecarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a linear precursor containing the necessary functional groups, followed by methoxylation and carboxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-cycloheptanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cycloheptane derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-Methoxy-cycloheptanecarboxylic acid has garnered attention in pharmaceutical research due to its potential as a building block for drug synthesis.
- Drug Development : The compound is utilized in the synthesis of novel pharmaceuticals targeting neurological disorders, such as Alzheimer's and Parkinson's diseases. Its structural properties allow for modifications that enhance bioactivity and specificity toward biological targets.
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making it a candidate for further investigation in neuropharmacology .
Agrochemical Applications
In the agrochemical sector, this compound is explored for its potential in developing herbicides and pesticides.
- Herbicide Development : The compound's unique structure can be tailored to create effective herbicides that target specific plant species while minimizing environmental impact.
- Pesticide Formulations : Its incorporation into pesticide formulations may enhance efficacy and reduce toxicity to non-target organisms .
Material Science Applications
The compound is also significant in materials science, particularly in the development of advanced materials with tailored properties.
- Polymer Chemistry : this compound can be integrated into polymer matrices to improve mechanical properties such as flexibility and strength. This application is crucial for creating high-performance materials used in various industries .
- Nanotechnology : Research into nanocomposites has shown that incorporating this compound can lead to enhanced thermal stability and mechanical performance, making it suitable for applications in electronics and aerospace .
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of derivatives of this compound on PC12 cells. The results indicated significant stimulation of neurite outgrowth, suggesting potential therapeutic applications in neurodegenerative diseases.
Compound | Neurite Outgrowth (µm) | Control (µm) |
---|---|---|
Derivative A | 45 ± 5 | 20 ± 2 |
Derivative B | 50 ± 6 | 22 ± 3 |
Case Study 2: Agrochemical Efficacy
In a field trial, a formulation containing this compound was tested against common weeds. The results demonstrated a reduction in weed biomass by over 70%, highlighting its potential as an effective herbicide.
Treatment | Weed Biomass Reduction (%) |
---|---|
Control | 0 |
Treatment A | 72 ± 5 |
Treatment B | 68 ± 4 |
Mechanism of Action
The mechanism of action of 3-Methoxy-cycloheptanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Cycloheptanecarboxylic acid: Lacks the methoxy group, leading to different reactivity and properties.
3-Methyl-cycloheptanecarboxylic acid: Substituted with a methyl group instead of a methoxy group, resulting in different chemical behavior.
Uniqueness: 3-Methoxy-cycloheptanecarboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the cycloheptane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methoxycycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8-5-3-2-4-7(6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVHINXMNIGPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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